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Executive Summary
Dazomet is a widely utilized soil fumigant that owes its biocidal efficacy to its rapid degradation

into methyl isothiocyanate (MITC) and other byproducts. While effective for pest and pathogen

control, the toxicological implications of Dazomet and its principal metabolite, MITC,

necessitate a thorough understanding for risk assessment and safe handling. This technical

guide provides a comprehensive overview of the toxicological profile of Dazomet and MITC,

detailing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The

document summarizes quantitative data in tabular format, outlines key experimental

methodologies, and provides visual representations of metabolic and toxicity pathways to

facilitate a deeper understanding of their mechanisms of action.

Introduction
Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a crystalline solid that, in

the presence of moisture, undergoes hydrolysis to yield methyl isothiocyanate (MITC),

formaldehyde, hydrogen sulfide, and monomethylamine.[1][2] MITC is the primary active agent

responsible for the nematicidal, fungicidal, and herbicidal properties of Dazomet.[1][2]

However, MITC is also the main contributor to the toxicological profile of Dazomet. This guide

delves into the specifics of this profile, providing detailed data and methodologies for a

scientific audience.
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Metabolism of Dazomet
The conversion of Dazomet to MITC is a critical step in its mode of action and toxicokinetics.

This chemical transformation is a non-enzymatic hydrolysis reaction that occurs in moist

environments.

Dazomet

Methyl Isothiocyanate (MITC)
Hydrolysis in moist soil

Formaldehyde
Hydrolysis in moist soil

Hydrogen Sulfide
Hydrolysis in moist soil

Monomethylamine
Hydrolysis in moist soil
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Caption: Decomposition pathway of Dazomet.

Toxicological Data Summary
The toxicological data for Dazomet and MITC are summarized below. The data is presented in

tabular format for ease of comparison.

Acute Toxicity
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Compound Test Species Route Value

Dazomet LD50 Rat Oral 640 mg/kg

Dazomet LD50 Rabbit Dermal >2000 mg/kg

Dazomet LC50 Rat Inhalation >8.4 mg/L (4h)

MITC LD50 Rat Oral 175 mg/kg

MITC LD50 Rabbit Dermal 470 mg/kg

MITC LC50 Rat Inhalation 180 ppm (4h)[3]

Genotoxicity
Compound Assay System Result

Dazomet Ames Test S. typhimurium Positive

Dazomet In vivo Micronucleus Mouse Bone Marrow Positive[4]

MITC Ames Test S. typhimurium Positive

MITC In vitro Micronucleus
Human Hepatoma

Cells (HepG2)
Positive[5][6]

MITC In vivo DNA Damage
Mouse Liver, Kidneys,

Lungs

Positive for DNA

adducts[4]

Carcinogenicity
Compound Species Route Result

Dazomet Rat (2-year) Oral Not Carcinogenic

Dazomet Mouse (18-month) Oral Not Carcinogenic

MITC Rat (2-year) Drinking Water
No clear evidence of

carcinogenicity

MITC Mouse (2-year) Drinking Water
No clear evidence of

carcinogenicity[3]
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Reproductive and Developmental Toxicity
Compound Study Type Species

NOAEL

(mg/kg/day)
Effects

Dazomet
2-Generation

Reproduction
Rat 12.5

Reduced pup

weight at higher

doses

Dazomet Developmental Rat 40
Maternal toxicity

at higher doses

Dazomet Developmental Rabbit 10
Maternal toxicity

at higher doses

MITC Developmental Rat 5

Maternal and

fetal toxicity at

higher doses

MITC Developmental Rabbit 5

Maternal and

fetal toxicity at

higher doses

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.[7]
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Preparation

Exposure

Plating and Incubation

Analysis

Prepare cultures of S. typhimurium strains (e.g., TA98, TA100)

Combine bacteria, test substance, and S9 mix (or buffer)

Prepare S9 metabolic activation mix (optional) Prepare serial dilutions of Dazomet/MITC

Pre-incubate mixture at 37°C

Add top agar and pour onto minimal glucose agar plates

Incubate plates at 37°C for 48-72 hours

Count revertant colonies

Compare to positive and negative controls

Click to download full resolution via product page

Caption: Workflow of the Ames Test.

Methodology:
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Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) are utilized. These strains have mutations in the histidine operon,

rendering them unable to synthesize histidine.

Metabolic Activation: The assay is conducted with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of the

parent compound and its metabolites.

Exposure: The bacterial strains are exposed to various concentrations of the test substance

in the presence or absence of the S9 mix.

Plating: The mixture is combined with molten top agar and poured onto minimal glucose agar

plates.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant, dose-dependent increase in the number of

revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Test
This assay is used to detect chromosomal damage or damage to the mitotic apparatus of

erythroblasts in living animals.[8]
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Animal Preparation and Dosing

Sample Collection

Slide Preparation and Staining

Microscopic Analysis

Select rodents (e.g., mice or rats)

Administer Dazomet/MITC via appropriate route (e.g., oral gavage)

Collect bone marrow from femurs at appropriate time points (e.g., 24 and 48 hours post-dose)

Include vehicle (negative) and known mutagen (positive) controls

Prepare bone marrow smears on microscope slides

Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity

Stain slides (e.g., with Giemsa or a fluorescent dye)

Score polychromatic erythrocytes (PCEs) for micronuclei

Statistically analyze the frequency of micronucleated PCEs

Click to download full resolution via product page

Caption: Workflow of the In Vivo Micronucleus Test.

Methodology:
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Animal Dosing: The test substance is administered to a group of rodents, typically mice or

rats, usually on one or more occasions. A positive and a negative control group are also

included.[9]

Sample Collection: At appropriate intervals after the last administration, bone marrow is

extracted from the femurs of the animals.[10]

Slide Preparation: Bone marrow smears are prepared on microscope slides, air-dried, and

stained.

Microscopic Analysis: The slides are analyzed under a microscope to determine the

frequency of micronucleated polychromatic erythrocytes (PCEs). The ratio of PCEs to

normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[10]

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of

micronucleated PCEs in the treated groups compared to the negative control group is

considered a positive result.[9]

Mechanism of Toxicity
The primary mechanism of toxicity for MITC is attributed to its electrophilic nature, which allows

it to react with cellular nucleophiles, leading to oxidative stress and cellular damage.
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Methyl Isothiocyanate (MITC)

Cellular Nucleophiles (e.g., proteins, glutathione)

Electrophilic attack

Depletion of Antioxidants (e.g., GSH)

Increased Reactive Oxygen Species (ROS)

Oxidative Stress

Cellular Damage (e.g., DNA, lipid peroxidation)

Apoptosis
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Caption: Signaling pathway of MITC-induced toxicity.

Conclusion
The toxicological profile of Dazomet is intrinsically linked to its primary metabolite, MITC. While

Dazomet itself exhibits moderate acute toxicity, MITC is a more potent toxicant. Both

compounds have demonstrated genotoxic potential in various assays. The available data on
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carcinogenicity do not indicate a significant risk to humans under normal exposure conditions.

Reproductive and developmental toxicity studies show effects primarily at maternally toxic

doses. The underlying mechanism of MITC's toxicity is its reactivity as an electrophile, leading

to cellular dysfunction through oxidative stress. This comprehensive profile is essential for

informed risk assessment and the implementation of appropriate safety measures in the

handling and application of Dazomet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dazomet | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Dazomet - Wikipedia [en.wikipedia.org]

3. cdpr.ca.gov [cdpr.ca.gov]

4. In vivo studies on genotoxicity of a soil fumigant, dazomet - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Genotoxic effects of methyl isothiocyanate. - National Genomics Data Center (CNCB-
NGDC) [ngdc.cncb.ac.cn]

6. experts.umn.edu [experts.umn.edu]

7. Ames test - Wikipedia [en.wikipedia.org]

8. inotiv.com [inotiv.com]

9. criver.com [criver.com]

10. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Toxicological Profile of Dazomet and its Metabolites: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121842#toxicological-profile-of-dazomet-and-its-
metabolites]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b121842?utm_src=pdf-body
https://www.benchchem.com/product/b121842?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Dazomet
https://en.wikipedia.org/wiki/Dazomet
https://www.cdpr.ca.gov/wp-content/uploads/2024/10/mitc_sb950.pdf
https://pubmed.ncbi.nlm.nih.gov/9776181/
https://pubmed.ncbi.nlm.nih.gov/9776181/
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-11152966
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-11152966
https://experts.umn.edu/en/publications/genotoxic-effects-of-methyl-isothiocyanate/
https://en.wikipedia.org/wiki/Ames_test
https://www.inotiv.com/solutions/in-vivo-micronucleus-test
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vivo-rodent-micronucleus-test
https://www.mdpi.com/2304-8158/10/2/439
https://www.benchchem.com/product/b121842#toxicological-profile-of-dazomet-and-its-metabolites
https://www.benchchem.com/product/b121842#toxicological-profile-of-dazomet-and-its-metabolites
https://www.benchchem.com/product/b121842#toxicological-profile-of-dazomet-and-its-metabolites
https://www.benchchem.com/product/b121842#toxicological-profile-of-dazomet-and-its-metabolites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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